1-Methyl-3-phenylpyrrolidine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-methyl-3-phenylpyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-13-8-7-12(9-13,11(14)15)10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUKOOOSGVWMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)(C2=CC=CC=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172520-05-5 | |
| Record name | 1-methyl-3-phenylpyrrolidine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-Methyl-3-phenylpyrrolidine-3-carboxylic acid hydrochloride typically involves several steps. One common method includes the reaction of 3-phenylpyrrolidine with methylating agents under controlled conditions to introduce the methyl group. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) to facilitate the reaction . Industrial production methods may involve more scalable processes, including continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Methyl-3-phenylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, 1-Methyl-3-phenylpyrrolidine-3-carboxylic acid hydrochloride serves as a building block for creating more complex molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in the development of new compounds.
Biology
The compound has been studied for its interactions with neurotransmitter receptors, particularly in relation to dopaminergic and serotonergic pathways. Research indicates that it may influence receptor activity and downstream signaling pathways, suggesting potential applications in neuropharmacology for treating neurological disorders .
Case Study: Neuropharmacological Effects
A study investigating the binding affinity of this compound revealed its potential effects on neurotransmitter systems. The results indicated that this compound could modulate receptor activity, which is crucial for understanding its therapeutic effects .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. In studies assessing minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC), this compound showed effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Table: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15.6 | 31.25 |
| Escherichia coli | 31.25 | 62.5 |
Neurological Disorders
Given its interaction with neurotransmitter systems, there is potential for developing treatments for conditions such as depression, anxiety, and other mood disorders .
Pain Management
Research has also indicated that derivatives of this compound exhibit potent antinociceptive properties, suggesting applications in pain management therapies. For instance, certain analogs have shown effectiveness in models of neuropathic pain .
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved .
Comparison with Similar Compounds

Key Observations :
- Urea-containing analogs (e.g., 14{4,5}) exhibit high purity (>99%) but lower yields (68%), suggesting synthetic challenges in introducing complex substituents .
- The ketone in 1-methyl-5-oxopyrrolidine-3-carboxylic acid may reduce stability under oxidative conditions compared to the phenyl-substituted target compound .
Biological Activity
1-Methyl-3-phenylpyrrolidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antimicrobial and anticancer properties, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a methyl group and a phenyl group, contributing to its reactivity and interaction with biological targets. The compound is synthesized through various methods, often involving the methylation of 3-phenylpyrrolidine under controlled conditions using solvents like tetrahydrofuran (THF) and catalysts such as sodium acetate .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects depending on the pathways involved .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In various studies, the Minimum Inhibitory Concentration (MIC) values for compounds related to this structure ranged from 7.8 to 62.5 µg/mL against different bacterial strains, including Staphylococcus aureus and Escherichia coli . The prevailing MIC was found to be 15.6 µg/mL, indicating moderate antibacterial efficacy .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| 1-Methyl-3-phenylpyrrolidine | 15.6 | 31.25 |
| 2-Aminothiazole derivative | 7.8 | 15.6 |
| Other derivatives | 31.25 | 62.5 |
Anticancer Activity
The anticancer potential of this compound has been explored in vitro using various cancer cell lines. For instance, studies have shown that derivatives bearing similar structural motifs exhibit significant cytotoxicity against A549 human lung adenocarcinoma cells. The compounds were tested at a concentration of 100 µM for 24 hours, revealing varying degrees of viability post-treatment .
Case Study: Cytotoxicity in A549 Cells
In a comparative study, several derivatives were evaluated for their anticancer activity:
- Compound A : Reduced A549 viability to 64%.
- Compound B : Reduced viability to 61%.
- Compound C : Exhibited potent activity with significant cytotoxic effects on non-cancerous cells as well.
These findings suggest that modifications in the phenyl ring can enhance anticancer efficacy while maintaining selective toxicity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-methyl-3-phenylpyrrolidine-3-carboxylic acid hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination or cyclization of substituted proline derivatives. For example, structurally similar pyrrolidine carboxylates (e.g., (2S,3S)-2-phenylpyrrolidine-3-carboxylic acid) are synthesized using enantioselective catalysis . Optimization involves adjusting reaction temperature (e.g., 0–5°C for imine formation) and stoichiometric ratios of reducing agents (e.g., NaBH₃CN). Yields improve with inert atmosphere (N₂/Ar) and anhydrous solvents (e.g., THF). Purity is confirmed via HPLC (C18 column, 0.03 M phosphate buffer:methanol = 70:30, 1 mL/min flow rate) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C1, phenyl at C3). Aromatic protons (δ 7.2–7.5 ppm) and carboxylic acid protons (broad ~δ 12 ppm) are key markers.
- HPLC : Calibrate using a linear range (1–10 µg/mL) with UV detection at 207 nm for carboxylate groups .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ (expected m/z ~250–260).
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Answer : Limited solubility in water (data unavailable for exact compound), but hydrochloride salts typically dissolve in polar aprotic solvents (DMSO, DMF). Stability tests under varying pH (2–9) and temperatures (4°C to 40°C) are advised. Related pyrrolidine derivatives show decomposition above 60°C or in strong acids/bases . Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine ring influence the compound’s biological activity?
- Methodological Answer : Enantiomers can exhibit divergent binding affinities. For example, (R)- and (S)-3-methylpyrrolidine hydrochlorides show distinct pharmacological profiles . Synthesize enantiopure forms via chiral catalysts (e.g., BINAP-Ru complexes) and assess activity using receptor-binding assays (e.g., radioligand displacement). Compare IC₅₀ values to quantify stereochemical effects.
Q. What in silico strategies can predict this compound’s pharmacokinetic properties?
- Answer :
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability (logP ~1.5–2.0 expected).
- Docking Studies : Use AutoDock Vina to model binding to targets like GABA receptors (common for pyrrolidine derivatives). Focus on hydrogen bonding with carboxylic acid and hydrophobic interactions with phenyl/methyl groups.
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >50% if logS >-3) and cytochrome P450 metabolism .
Q. How can researchers resolve contradictions in solubility data reported across studies?
- Methodological Answer :
- Standardized Protocols : Use USP <1236> guidelines for solubility testing (shake-flask method, 24 hr equilibrium).
- Control Variables : Document solvent lot, temperature (±0.5°C), and pH (±0.1 units). For example, discrepancies in water solubility may arise from polymorphic forms or residual solvents .
- Cross-Validation : Compare with HPLC-UV quantification (detection limit ~0.1 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

